2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide
Description
2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
2-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O5S2/c1-26(23,24)9-3-5-12-13(7-9)25-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIYKMJPKBSCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Nitro Group: The nitro group is introduced via nitration of the benzothiazole intermediate using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The methylsulfonyl group is introduced through a sulfonylation reaction using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine or amide source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may target bacterial enzymes, disrupting their function and leading to antimicrobial activity. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(benzothiazol-2-yl)benzamide: Lacks the nitro and methylsulfonyl groups, resulting in different biological activities.
N-(benzothiazol-2-yl)-5-nitrobenzamide: Lacks the chlorine and methylsulfonyl groups, affecting its reactivity and applications.
2-chloro-N-(methylsulfonyl)benzamide: Lacks the benzothiazole core, leading to different chemical properties.
Uniqueness
2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide is unique due to the presence of both the nitro and methylsulfonyl groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various scientific research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
